Silane, (diphenylmethoxy)triphenyl-
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Overview
Description
Silane, (diphenylmethoxy)triphenyl-, is an organosilicon compound characterized by the presence of a silicon atom bonded to three phenyl groups and one diphenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (diphenylmethoxy)triphenyl-, typically involves the reaction of triphenylchlorosilane with diphenylmethanol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
(C6H5)3SiCl+(C6H5)2CHOH→(C6H5)3SiOCH(C6H5)2+HCl
Industrial Production Methods
In industrial settings, the production of Silane, (diphenylmethoxy)triphenyl-, may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Silane, (diphenylmethoxy)triphenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane to its corresponding hydrosilane.
Substitution: The diphenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Hydrosilane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Silane, (diphenylmethoxy)triphenyl-, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of silicon-based pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as silicone resins and coatings.
Mechanism of Action
The mechanism by which Silane, (diphenylmethoxy)triphenyl-, exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. The pathways involved in these interactions include:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Siloxane Formation: Formation of silicon-oxygen-silicon linkages.
Comparison with Similar Compounds
Similar Compounds
Triphenylsilane: Similar structure but lacks the diphenylmethoxy group.
Diphenylsilane: Contains two phenyl groups and one hydrogen atom bonded to silicon.
Phenylsilane: Contains one phenyl group and three hydrogen atoms bonded to silicon.
Uniqueness
Silane, (diphenylmethoxy)triphenyl-, is unique due to the presence of the diphenylmethoxy group, which imparts distinct chemical properties and reactivity compared to other silanes. This uniqueness makes it valuable in specific applications where tailored reactivity and stability are required.
Properties
CAS No. |
18857-43-7 |
---|---|
Molecular Formula |
C31H26OSi |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
benzhydryloxy(triphenyl)silane |
InChI |
InChI=1S/C31H26OSi/c1-6-16-26(17-7-1)31(27-18-8-2-9-19-27)32-33(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25,31H |
InChI Key |
RUPYNOSVAGABKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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